"synthesis and characterization of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride"
"synthesis and characterization of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride"
An In-depth Technical Guide to the Synthesis and Characterization of N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
N2,N2-Dimethylpyridine-2,5-diamine and its salt forms are valuable heterocyclic building blocks in medicinal chemistry and materials science.[1][2] The strategic placement of two distinct amine functionalities on the pyridine scaffold—a tertiary amine and a primary aromatic amine—offers versatile handles for subsequent chemical modifications. This guide provides a comprehensive, field-proven methodology for the synthesis of N2,N2-Dimethylpyridine-2,5-diamine as its trihydrochloride salt, a stable and readily handleable form of the compound. We will detail a robust, multi-step synthetic protocol, explain the causal-based reasoning behind key experimental choices, and outline a full suite of analytical techniques for unambiguous structural verification and purity assessment. This document is designed to empower researchers with the practical knowledge required to confidently prepare and validate this important chemical intermediate.
Introduction to N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride
Chemical Identity and Physicochemical Properties
N2,N2-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative. For practical laboratory use, particularly to enhance stability and solubility in polar solvents, it is often converted to a hydrochloride salt. The trihydrochloride form arises from the protonation of the three basic nitrogen centers: the pyridine ring nitrogen, the primary amine at the C5 position, and the tertiary amine at the C2 position.
| Property | Data | Source |
| Compound Name | N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride | [3] |
| Molecular Formula | C₇H₁₄Cl₃N₃ | Derived |
| Molecular Weight | 246.57 g/mol | Derived |
| CAS Number | 1713160-90-7 | [3] |
| Appearance | Expected to be a solid (e.g., crystalline powder) | [4] |
| Parent Compound (Free Base) | N2,N2-Dimethylpyridine-2,5-diamine | [5] |
| Parent CAS | 4928-43-2 | [3][4][5] |
| Parent Formula | C₇H₁₁N₃ | [4][5] |
| Parent Mol. Weight | 137.18 g/mol | [4][5] |
Significance and Applications
Pyridine derivatives are foundational scaffolds in drug discovery, appearing in a vast number of FDA-approved drugs and agrochemicals.[6][7] Specifically, di-substituted pyridines like the target compound serve as "privileged scaffolds," offering multiple points for diversification to build libraries of molecules for biological screening. The distinct reactivity of the primary amine (amenable to acylation, sulfonylation, diazotization) and the dimethylamino group allows for selective, stepwise functionalization, making it a highly strategic intermediate in the synthesis of complex molecules.
Proposed Synthesis Methodology
The synthesis of N2,N2-Dimethylpyridine-2,5-diamine is not commonly detailed in a single publication. Therefore, we present a robust and logical pathway derived from established transformations of substituted pyridines.[8][9] The proposed route begins with a commercially available, activated pyridine precursor and proceeds through two high-yielding steps followed by salt formation.
Retrosynthetic Analysis & Strategy
Our strategy hinges on a two-step sequence: 1) a nucleophilic aromatic substitution (SₙAr) to install the dimethylamino group, and 2) the reduction of a nitro group to the target primary amine.
The choice of starting material is critical. We select 2-chloro-5-nitropyridine due to its commercial availability and electronic properties. The chlorine atom at the C2 position is highly activated towards nucleophilic displacement by the potent electron-withdrawing effect of the nitro group at the C5 position. This electronic arrangement ensures high regioselectivity for the initial substitution step.
Detailed Experimental Protocol
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All steps should be performed in a well-ventilated fume hood.[10][11]
Step 1: Synthesis of 2-(Dimethylamino)-5-nitropyridine
-
Rationale: This step is a classic nucleophilic aromatic substitution (SₙAr). The electron-deficient pyridine ring, further destabilized by the nitro group, is susceptible to attack by the nucleophilic dimethylamine at the C2 position, displacing the chloride leaving group. Ethanol is chosen as a polar, protic solvent that facilitates the reaction and solubilizes the reactants. The reaction is heated to provide sufficient activation energy.
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol).
-
Add ethanol (100 mL) to the flask.
-
While stirring, slowly add a 40% aqueous solution of dimethylamine (21.3 mL, 189.2 mmol, 3.0 equivalents). Caution: This addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature, then concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add saturated sodium bicarbonate solution until the pH is basic, which will precipitate the product.
-
Collect the yellow solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum. The product, 2-(Dimethylamino)-5-nitropyridine, is typically of sufficient purity for the next step.
-
Step 2: Synthesis of N2,N2-Dimethylpyridine-2,5-diamine (Free Base)
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. Methanol is an excellent solvent for both the substrate and the product, and it is compatible with the hydrogenation conditions.
-
Procedure:
-
Set up a Parr hydrogenation apparatus or a flask system suitable for reactions under a hydrogen atmosphere.
-
To the reaction vessel, add the 2-(Dimethylamino)-5-nitropyridine (9.0 g, 53.5 mmol) from Step 1.
-
Add methanol (120 mL).
-
Carefully, under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on Carbon (Pd/C) (0.9 g, 10 wt%).
-
Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 12-18 hours.
-
Upon completion (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield N2,N2-Dimethylpyridine-2,5-diamine as an oil or low-melting solid, which may darken on exposure to air.
-
Step 3: Formation of N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride
-
Rationale: The free base is an air-sensitive oil. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, store, and weigh accurately. Isopropanol is a good solvent for the free base, while the resulting salt has low solubility, facilitating its precipitation. Anhydrous HCl is used to prevent the introduction of water.
-
Procedure:
-
Dissolve the crude N2,N2-Dimethylpyridine-2,5-diamine from Step 2 (approx. 7.3 g, 53.2 mmol) in isopropanol (100 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add a solution of HCl in isopropanol or diethyl ether dropwise.
-
A precipitate will form immediately. Continue the addition of HCl until the solution is acidic and no further precipitation is observed.
-
Stir the resulting slurry in the ice bath for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to facilitate drying.
-
Dry the white to off-white solid under high vacuum to yield N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride.
-
Physicochemical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical methods should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12] Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.
-
¹H NMR Spectroscopy (400 MHz, D₂O):
-
Aromatic Protons: Expect three signals in the aromatic region (~7.0-8.5 ppm), corresponding to the protons at the C3, C4, and C6 positions of the pyridine ring. Their chemical shifts and coupling constants (J-values) will be diagnostic of their relative positions.
-
Dimethylamino Protons: A singlet integrating to 6 protons is expected around ~3.0-3.5 ppm, corresponding to the two equivalent methyl groups of the N(CH₃)₂ moiety.
-
Amine/Ammonium Protons: The protons on the nitrogen atoms (NH₃⁺) will likely exchange with D₂O and may not be visible. In DMSO-d₆, they would appear as broad singlets.
-
-
¹³C NMR Spectroscopy (100 MHz, D₂O):
-
Expect 7 distinct carbon signals.
-
Aromatic Carbons: Five signals in the aromatic region (~110-155 ppm). The carbons directly attached to nitrogen (C2, C5, C6) will have characteristic shifts.
-
Aliphatic Carbon: One signal for the N(CH₃)₂ carbons around ~40-45 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The analysis should be performed on the free base.
-
Expected Result: Using a soft ionization technique like Electrospray Ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 138.10, corresponding to the molecular formula C₇H₁₂N₃⁺.[13]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[14]
-
Expected Peaks (for the trihydrochloride salt):
-
~3200-2800 cm⁻¹ (broad): N-H stretching vibrations from the -NH₃⁺ and pyridinium N⁺-H groups.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1620-1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic pyridine ring.
-
~1550-1500 cm⁻¹: N-H bending vibrations (asymmetric and symmetric) for the -NH₃⁺ group.
-
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, N, and Cl in the final salt, offering a definitive confirmation of its empirical formula and purity.
| Element | Theoretical % for C₇H₁₄Cl₃N₃ |
| Carbon (C) | 34.10% |
| Hydrogen (H) | 5.72% |
| Nitrogen (N) | 17.04% |
| Chlorine (Cl) | 43.14% |
An experimental result within ±0.4% of these theoretical values is considered strong evidence of the compound's purity and identity.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride. By following the detailed multi-step synthesis—from the SₙAr reaction on 2-chloro-5-nitropyridine to the final catalytic hydrogenation and salt formation—researchers can reliably produce this valuable chemical intermediate. The subsequent characterization suite, employing NMR, MS, IR, and elemental analysis, provides a self-validating workflow to ensure the structural integrity and purity of the final product. This protocol empowers scientists in drug discovery and materials research with the necessary tools to access a key building block for further innovation.
References
-
PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]
-
Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 33(5), 455-461. Retrieved from [Link]
- Google Patents. (n.d.). EP0560406A1 - Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and....
-
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
PMC. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2010, October 19). General and Mild Preparation of 2-Aminopyridines. Organic Letters. Retrieved from [Link]
-
PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]
-
NextSDS. (n.d.). N5,N5-dimethylpyridine-2,5-diamine — Chemical Substance Information. Retrieved from [Link]
-
PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2022, April 8). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015, August 7). Structural characterisation and photoluminescence of a pyridine–diimine compound. Retrieved from [Link]
-
MDPI. (2022, June 29). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link]
-
MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
-
PubChemLite. (n.d.). N2,n2-dimethylpyridine-2,5-diamine (C7H11N3). Retrieved from [Link]
-
NextSDS. (n.d.). N2,N2-dimethylpyridine-2,5-diamine — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
BuyChemJapan. (n.d.). N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride Building Blocks. Kishida Chemical Co., Ltd. Retrieved from [Link]
-
PubChem. (n.d.). N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Research in Engineering, Science and Management. (2018, August 15). Synthesis, spectral study and properties of Pyridine chalcone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Retrieved from [Link]
-
NextSDS. (n.d.). N2,N2-DiMethylpyridine-2,5-diaMine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
The Benicewicz Group. (n.d.). Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. N2,N2-dimethylpyridine-2,5-diamine | 4928-43-2 [sigmaaldrich.com]
- 5. N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. online.bamu.ac.in [online.bamu.ac.in]
- 13. PubChemLite - N2,n2-dimethylpyridine-2,5-diamine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 14. researchgate.net [researchgate.net]
